4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
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Overview
Description
4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorobenzoyl group and a methoxymethylpyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzoyl chloride with piperazine to form 4-(2-fluorobenzoyl)piperazine. This intermediate is then reacted with 6-methoxy-2-methylpyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but studies have shown that it can act as an inhibitor or modulator of certain biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-5-3-4-6-14(13)18/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBZYFFNBNRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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